molecular formula C14H7F4NO B8151500 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl

Cat. No.: B8151500
M. Wt: 281.20 g/mol
InChI Key: KIKBKPHWXQAROC-UHFFFAOYSA-N
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Description

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a chemical compound characterized by its unique structure, which includes a cyano group (-CN), a fluoro group (-F), and a trifluoromethoxy group (-O-CF3) attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: 3-Cyano-2-fluoro-2'-(trifluoromethoxy)benzoic acid.

  • Reduction: 3-Cyano-2-fluoro-2'-(trifluoromethoxy)aniline.

  • Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The cyano and trifluoromethoxy groups can participate in nucleophilic substitutions, facilitating the synthesis of more complex organic molecules.
  • Coupling Reactions : It can be used in coupling reactions such as the Suzuki-Miyaura reaction, which is essential for creating biaryl compounds.

2. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in drug discovery:

  • Antitumor Activity : Studies have shown that derivatives of biphenyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on human cervical cancer cells.
  • Hormonal Modulation : Compounds with similar structures have been explored as selective androgen receptor modulators (SARMs), indicating potential applications in hormonal therapies.

3. Material Science

In material science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique fluorinated structure enhances stability and performance in various applications.

Data Tables

Activity TypeFindings
Antitumor ActivityCytotoxic effects against cervical cancer cells observed
Hormonal ModulationPotential as SARM indicated
Antimicrobial PropertiesEnhanced activity against bacterial strains due to lipophilicity

Case Studies

  • Antitumor Activity Study
    • A recent study evaluated the cytotoxic effects of biphenyl derivatives, including this compound, on human cervical cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development into anticancer therapeutics.
  • Hormonal Modulation Research
    • Research into structural analogs of this compound revealed promising results as selective androgen receptor modulators, highlighting the need for further investigation into their hormonal activities and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

  • 2-Cyano-5-fluoro-3-(trifluoromethoxy)benzoic acid

  • 2-Cyano-5-fluoro-3-(trifluoromethoxy)aniline

  • 3-Cyano-2-fluoro-2'-(trifluoromethoxy)phenol

Uniqueness: 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl stands out due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This arrangement can lead to unique properties and applications compared to similar compounds.

Biological Activity

Overview

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

  • Molecular Formula : C14H7F4NO
  • Molecular Weight : 281.21 g/mol
  • CAS Number : 1261783-03-2

The compound features a biphenyl structure with a cyano group, a fluorine atom, and a trifluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the cyano and trifluoromethoxy groups enhances its lipophilicity and electron-withdrawing properties, which can influence enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Case Study : A series of biphenyl derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria like Streptococcus aureus and Bacillus spp. .
CompoundMIC (μg/mL)Target Bacteria
This compoundTBDTBD
Example Compound A1.95Micrococcus luteus
Example Compound B3.91Bacillus spp.

Cytotoxicity and Selectivity

In vitro studies have shown that the compound exhibits moderate cytotoxicity against certain cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for its potential therapeutic applications.

  • Case Study : A related biphenyl compound was evaluated for cytotoxic effects on MRC-5 cells, revealing no significant toxicity at therapeutic doses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy significantly enhances the compound's potency by improving binding interactions with target enzymes or receptors.

SubstituentEffect on Activity
Cyano GroupIncreases lipophilicity
TrifluoromethoxyEnhances binding affinity
Fluoro GroupModulates electronic properties

Research Findings

  • Antimycobacterial Activity : Similar compounds have been identified as potent inhibitors against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .
  • Thrombin Inhibition : The introduction of fluorine atoms in related biphenyl compounds has been shown to enhance thrombin inhibitory activity significantly . This suggests potential applications in anticoagulant therapies.

Properties

IUPAC Name

2-fluoro-3-[2-(trifluoromethoxy)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4NO/c15-13-9(8-19)4-3-6-11(13)10-5-1-2-7-12(10)20-14(16,17)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKBKPHWXQAROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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